
カルフィルゾミブ
概要
説明
Carfilzomib, marketed under the brand name Kyprolis, is an anti-cancer medication that acts as a selective proteasome inhibitor. It is chemically classified as a tetrapeptide epoxyketone and is an analog of epoxomicin . Carfilzomib was developed by Onyx Pharmaceuticals and received approval from the United States Food and Drug Administration in July 2012 for the treatment of multiple myeloma .
科学的研究の応用
Clinical Applications
- Multiple Myeloma Treatment : Carfilzomib is predominantly utilized for treating patients with relapsed or refractory multiple myeloma. It has shown significant efficacy when combined with dexamethasone (Kd) and other agents such as lenalidomide (KRd) and daratumumab (KdD).
-
Combination Therapies :
- Carfilzomib and Dexamethasone : The combination has demonstrated improved overall response rates and progression-free survival compared to other regimens. In a study involving 123 patients, the overall response rate was reported at 35.8% with a median progression-free survival of 5.6 months .
- Carfilzomib, Lenalidomide, and Dexamethasone (KRd) : In clinical trials, KRd has shown prolonged progression-free survival (PFS) compared to standard therapies. For instance, the CANDOR trial reported a PFS of 28.6 months for KRd versus 15.2 months for Kd .
- Carfilzomib, Dexamethasone, and Daratumumab (KdD) : The combination has been associated with improved outcomes in heavily pre-treated patients, achieving a median PFS of 28.6 months .
- Real-World Evidence : Studies have provided insights into Carfilzomib's effectiveness in real-world settings. A comprehensive analysis in France indicated that among 2,471 patients treated with Carfilzomib-based regimens, significant improvements in overall survival were observed .
Efficacy Data
The following table summarizes key efficacy data from recent studies involving Carfilzomib:
Study | Treatment Regimen | Overall Response Rate (%) | Median Progression-Free Survival (Months) | Median Overall Survival (Months) |
---|---|---|---|---|
ENDEAVOR | Kd vs Vd | 57.7 | 18.7 vs 9.4 | 47.6 vs 40.0 |
CANDOR | KdD vs Kd | - | 28.6 vs 15.2 | - |
ARROW | Weekly vs Twice Weekly | - | 11.2 vs 7.6 | - |
Phase II Study (China) | Kd27 | 35.8 | 5.6 | 16.6 |
Safety Profile
Carfilzomib is generally well-tolerated; however, it is associated with specific adverse effects that require monitoring:
- Common grade ≥3 adverse events include hypertension (13.8%) and acute renal failure (3.3%) .
- The safety profile remains consistent across various studies, affirming its relative safety when administered correctly.
Case Studies
- Single-Center Study : In a phase II trial involving patients treated with Carfilzomib at a dose of 56 mg/m², a high overall response rate was achieved along with a notable duration of response . This study reinforces the drug's potential as a frontline therapy in specific patient populations.
- Real-World Analysis : A detailed examination of treatment patterns among European patients highlighted that Carfilzomib is often used in later lines of therapy but still provides significant benefits in terms of survival and quality of life .
作用機序
生化学分析
Biochemical Properties
Carfilzomib plays a significant role in biochemical reactions by irreversibly and selectively binding to N-terminal threonine-containing active sites of the 20S proteasome . This proteasome is crucial for the degradation of intracellular proteins and controls the levels of key regulatory proteins such as cyclins and caspases .
Cellular Effects
Carfilzomib has a profound impact on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest and apoptosis via modulation of several pathways . Inhibition of proteasomes by carfilzomib results in the stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB), leading to activation of both intrinsic and extrinsic caspase cascades .
Molecular Mechanism
Carfilzomib exerts its effects at the molecular level through its irreversible and selective binding to the active sites of the 20S proteasome . This binding interaction leads to the inhibition of the chymotrypsin-like site, effectively decreasing cellular proliferation and resulting in cell cycle arrest and apoptosis of cancerous cells .
Temporal Effects in Laboratory Settings
Carfilzomib’s effects over time in laboratory settings have been observed to be dose-dependent. At higher doses, carfilzomib will inhibit the trypsin-and capase-like sites . Despite its high systemic clearance, potent proteasome inhibition is observed in blood and a variety of tissues .
Dosage Effects in Animal Models
In animal models, the effects of carfilzomib vary with different dosages. Carfilzomib induced mild cardiotoxicity after two doses and more pronounced cardiomyopathy in the four-dose protocol .
Metabolic Pathways
Carfilzomib is involved in the ubiquitin proteasome pathway (UPP), which is crucial for the degradation of intracellular proteins . It is rapidly and extensively metabolized by the liver, predominantly through peptidase cleavage and epoxide hydrolysis .
Transport and Distribution
Carfilzomib is rapidly cleared and widely distributed following intravenous administrations to rats . Despite its high systemic clearance, potent proteasome inhibition is observed in blood and a variety of tissues .
Subcellular Localization
The subcellular localization of carfilzomib is primarily at the proteasome, a protease complex that mediates a number of cellular mechanisms . Its binding to the proteasome affects the degradation of intracellular proteins, thereby influencing various cellular processes .
準備方法
Carfilzomib is synthesized through a series of chemical reactions involving epoxidation and condensation reactions. The synthetic route typically involves the preparation of intermediates that are then subjected to further reactions to yield the final product . The process includes:
Epoxidation Reaction: This step involves the formation of an epoxide ring, which is a crucial structural component of carfilzomib.
Condensation Reaction: This step involves the combination of various intermediates to form the tetrapeptide structure of carfilzomib.
Industrial production methods focus on optimizing the yield and purity of carfilzomib through controlled reaction conditions and purification processes . The purification process aims to reduce impurities, such as acetamide, to acceptable levels .
化学反応の分析
カルフィルゾミブは、以下を含むさまざまな化学反応を起こします。
酸化: カルフィルゾミブは酸化ストレス条件にさらされる可能性があり、分解生成物の形成につながります.
加水分解: 酸性、塩基性、中性条件下で、カルフィルゾミブは加水分解を受ける可能性があり、複数の分解生成物の形成につながります.
これらの反応で使用される一般的な試薬には、酸化のための過酸化水素、加水分解のためのさまざまな酸と塩基が含まれます . これらの反応から生成される主な生成物は、高分解能質量分析法や核磁気共鳴などの手法を使用して識別および特性評価できる分解生成物です .
4. 科学研究への応用
カルフィルゾミブは、化学、生物学、医学、産業の分野で特に幅広い科学研究への応用があります。
類似化合物との比較
カルフィルゾミブは、ボルテゾミブやイキサゾミブなどの他のプロテアソーム阻害剤と比較されることがよくあります。
カルフィルゾミブの独自性は、プロテアソームへの不可逆的な結合とその有利な安全性プロファイルにあり、多発性骨髄腫の患者にとって貴重な選択肢となっています .
生物活性
Carfilzomib is a second-generation proteasome inhibitor primarily used in the treatment of relapsed and refractory multiple myeloma (MM). Its unique mechanism of action and biological activity have made it a significant therapeutic agent in oncology. This article delves into the biological activity of carfilzomib, supported by data tables, case studies, and detailed research findings.
Carfilzomib functions as an irreversible inhibitor of the proteasome, specifically targeting the chymotrypsin-like (ChT-L) activity of the 20S proteasome. This inhibition leads to the accumulation of pro-apoptotic factors and the induction of apoptosis in malignant cells. Key findings include:
- Inhibition Potency : Carfilzomib demonstrates over 80% inhibition of ChT-L activity at concentrations above 10 nM, with preferential binding to the β5 subunit of the proteasome .
- Apoptotic Pathways : The compound activates both intrinsic and extrinsic apoptotic pathways, evidenced by increased caspase-3, -8, and -9 activities following treatment .
Efficacy in Clinical Studies
Carfilzomib has been evaluated in multiple clinical trials, showcasing its efficacy in treating MM. The following table summarizes key clinical studies and their outcomes:
Study Name | Treatment Regimen | Overall Response Rate | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
---|---|---|---|---|
ASPIRE Trial | KRd (Carfilzomib + Rd) | 70% | 26.3 months | 48.3 months |
ENDEAVOR Trial | Kd (Carfilzomib + Dex) | 83% | 18.7 months | 47.6 months |
CANDOR Trial | DKd (Daratumumab + Carfilzomib + Dex) | 78% | 28.6 months | Not reported |
IKEMA Trial | IKd (Isatuximab + Carfilzomib + Dex) | 82% | 35.7 months | Not reported |
Case Studies
A retrospective observational study using the Canadian Myeloma Research Group Database analyzed outcomes in patients treated with carfilzomib for relapsed MM. Key findings from this study include:
- Patient Cohort : A total of 218 patients were included, with varying lines of treatment.
- Response Rates : The overall response rate was found to be 57.7%, with a significant number achieving very good partial responses or better .
- Survival Data : The median PFS was reported at 6.3 months, while overall survival reached 19.7 months .
Comparative Efficacy
In comparison to bortezomib, carfilzomib has shown enhanced efficacy, particularly in patients who have developed resistance to prior treatments. Studies indicate that carfilzomib can overcome bortezomib resistance, providing a viable option for patients with limited treatment alternatives .
Safety Profile
While carfilzomib is generally well-tolerated, it is associated with specific adverse effects that need monitoring:
特性
IUPAC Name |
(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMPQMFVWMYDKT-NZTKNTHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H57N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048690 | |
Record name | Carfilzomib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
719.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Carfilzomib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08889 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Carfilzomib is made up of four modified peptides and acts as a proteasome inhibitor. Carfilzomib irreversibly and selectively binds to N-terminal threonine-containing active sites of the 20S proteasome, the proteolytic core particle within the 26S proteasome. This 20S core has 3 catalytic active sites: the chymotrypsin, trypsin, and caspase-like sites. Inhibition of the chymotrypsin-like site by carfilzomib (β5 and β5i subunits) is the most effective target in decreasing cellular proliferation, ultimately resulting in cell cycle arrest and apoptosis of cancerous cells. At higher doses, carfilzomib will inhibit the trypsin-and capase-like sites. | |
Record name | Carfilzomib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08889 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
868540-17-4 | |
Record name | Carfilzomib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868540174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carfilzomib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08889 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Carfilzomib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARFILZOMIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72X6E3J5AR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。